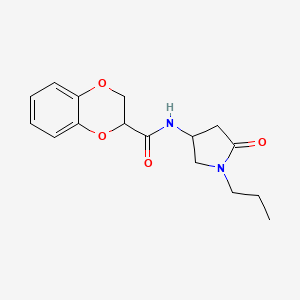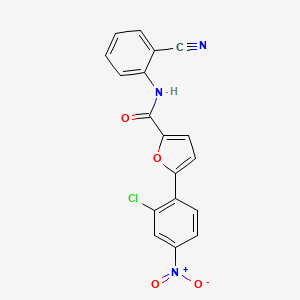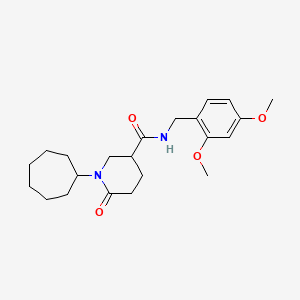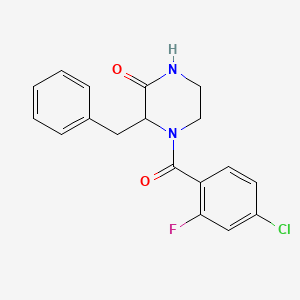![molecular formula C13H13ClFN3O B5977870 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone is a compound that belongs to the pyrimidinone family. It is a synthetic chemical that has been widely used in scientific research for its potential therapeutic properties. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been found to inhibit the activity of certain receptors in the body, including the adenosine A2A receptor. This receptor is involved in the regulation of inflammation and has been implicated in several inflammatory diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. In cancer research, this compound has been found to induce cell death in cancer cells, which can lead to the regression of tumors. Additionally, this compound has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurological research, this compound has been found to have potential as a treatment for neurodegenerative disorders, as it can prevent the accumulation of toxic proteins in the brain.
実験室実験の利点と制限
The advantages of using 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments include its well-established synthesis method, its ability to inhibit the activity of certain enzymes and receptors, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes or receptors in the body, which could lead to unintended consequences. Additionally, the optimal dosage and administration of this compound may vary depending on the specific disease or condition being studied.
将来の方向性
There are several future directions for research on 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone. One direction is to further investigate its potential as a treatment for cancer, inflammation, and neurological disorders. This could involve testing the compound in preclinical and clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on specific enzymes and receptors in the body. Finally, future research could focus on developing new analogs of this compound with improved potency and selectivity for specific diseases or conditions.
合成法
The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone involves several chemical reactions. The starting materials for the synthesis are 3-chloro-4-fluoroaniline, propylamine, and ethyl acetoacetate. These compounds are reacted together in the presence of a catalyst to form the final product. The synthesis method for this compound is well-established and has been optimized for maximum yield and purity.
科学的研究の応用
2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have activity against several diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are involved in many inflammatory diseases. In neurological research, this compound has been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c1-2-3-8-7-12(19)18-13(16-8)17-9-4-5-11(15)10(14)6-9/h4-7H,2-3H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCRIXABJLALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5977788.png)

![1-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5977799.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B5977805.png)
![2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977812.png)
![2,4-dichloro-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5977831.png)
![7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977834.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5977839.png)


![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(3-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5977856.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)